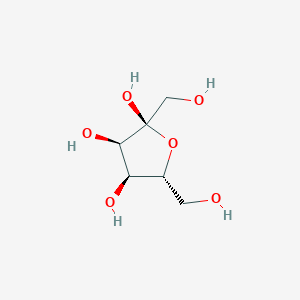

alpha-D-Psicofuranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

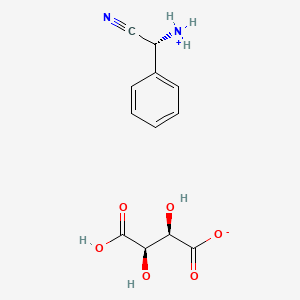

α-D-プシコフラノース: は、D-ヘキソース類に属する希少糖で、α-D-プシコース または単にプシコース とも呼ばれます。この化合物は、分子式C6H12O6 を持つ単糖で、五員環構造を持つためフラノースに分類されます。

準備方法

合成経路と反応条件: α-D-プシコフラノースは、いくつかの方法で合成することができます。一般的なアプローチの1つは、D-プシコース3-エピメラーゼなどの特定の酵素を用いてD-フルクトースをエピメリ化する 方法です。 この酵素は、D-フルクトースからD-プシコースへの変換を穏やかな条件下で触媒します 。別の方法は、D-リボースからの化学合成 です。 このプロセスには、目的の化合物を得るために、ジヒドロキシル化、選択的酸化、ベンゾイル化などのステップが含まれます 。

工業的生産方法: α-D-プシコフラノースの工業的生産は、酵素プロセスにおける進歩により実現しました。大規模生産では、D-タガトース3-エピメラーゼ を用いてD-フルクトースをD-プシコースに変換します。 この方法は環境に優しく、大量のα-D-プシコフラノースを生産することができます 。

化学反応の分析

反応の種類: α-D-プシコフラノースは、次のようなさまざまな化学反応を起こします。

酸化: 対応する酸を生成することができます。

還元: 還元反応によりアルコールに変換することができます。

置換: グリコシド化反応に関与して、グリコシドを生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、 と が含まれます。

還元: と などの還元剤が使用されます。

置換: グリコシド化反応では、多くの場合、トリメチルシリルトリフルオロメタンスルホネート(TMSOTf) を触媒として使用します.

生成される主な生成物:

酸化: 対応する酸を生成します。

還元: アルコールを生成します。

科学的研究の応用

α-D-プシコフラノースは、科学研究において幅広い応用範囲を持っています。

化学: 複雑な炭水化物やグリコシドの合成におけるビルディングブロックとして使用されます。

生物学: 代謝経路における役割と、低カロリー甘味料としての可能性について研究されています。

作用機序

α-D-プシコフラノースの作用機序には、生物系における特定の酵素や受容体との相互作用が含まれます。例えば、炭水化物消化に関与する酵素であるα-グルコシダーゼの阻害剤 として作用します。 この阻害は血糖値の調節に役立つため、糖尿病に対する潜在的な治療薬となります 。 さらに、その抗酸化特性は、フリーラジカルを捕捉し、酸化ストレスを軽減する能力によるものです 。

類似化合物の比較

類似化合物:

- D-タガトース

- D-アロース

- D-タロース

- D-アルトロース

比較: α-D-プシコフラノースは、D-フルクトースのC-3位における特異的なエピメリ化 により、これらの化合物の中でユニークです。 この構造上の違いは、低カロリー甘味料としての可能性やα-グルコシダーゼに対する阻害効果などの、明確な生物学的および化学的特性を与えます 。

類似化合物との比較

- D-Tagatose

- D-Allose

- D-Talose

- D-Altrose

Comparison: Alpha-D-Psicofuranose is unique among these compounds due to its specific epimerization at the C-3 position of D-fructose. This structural difference imparts distinct biological and chemical properties, such as its potential as a low-calorie sweetener and its inhibitory effects on alpha-glucosidase .

特性

CAS番号 |

41847-06-7 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

180.16 g/mol |

IUPAC名 |

(2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1 |

InChIキー |

RFSUNEUAIZKAJO-KAZBKCHUSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@H]([C@@](O1)(CO)O)O)O)O |

正規SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。